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Compound of Interest

Compound Name: 5-Chloro-2-pentanone

Cat. No.: B045304

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Chloro-2-
pentanone, a key intermediate in various chemical syntheses. The following sections detail its
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic profiles, offering valuable
data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The empirical formula for 5-Chloro-2-pentanone is CsHoCIO, and its molecular weight is
120.58 g/mol . Spectroscopic analysis confirms the presence of a ketone functional group and
a chlorine-substituted alkyl chain.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

IH NMR (Proton NMR) Spectroscopic Data

The *H NMR spectrum of 5-Chloro-2-pentanone provides information about the chemical
environment of the hydrogen atoms. The spectrum is typically recorded in a deuterated solvent,
such as chloroform-d (CDCls).
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13C NMR (Carbon-13 NMR) Spectroscopic Data

The 13C NMR spectrum reveals the different carbon environments within the molecule.
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Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Functional Group

Wavenumber (cm~12) Intensity .

Assignment
~1715 Strong C=0 (Ketone) stretch
~2920 Medium C-H (Alkyl) stretch
~1450 Medium C-H (Alkyl) bend
~650 Medium C-Cl stretch

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.
Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy Protocol (*H and *3C)

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-pentanone in about
0.7-1.0 mL of deuterated chloroform (CDCIsz) containing tetramethylsilane (TMS) as an
internal standard (O ppm). The solution should be clear and free of particulate matter.

e NMR Tube: Transfer the solution into a clean, dry 5 mm NMR tube.
e Instrument Setup:

Place the NMR tube in the spectrometer's autosampler or manually insert it into the

o

magnet.

o

Lock the spectrometer on the deuterium signal of the CDCls.

Shim the magnetic field to achieve optimal homogeneity.

[¢]

Tune and match the probe for the respective nucleus (*H or 13C).

[e]

o Data Acquisition:

o For *H NMR: Acquire the spectrum using a standard pulse program. A sufficient number of
scans should be averaged to obtain a good signal-to-noise ratio.
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o For 3C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger
number of scans and a longer relaxation delay may be necessary due to the lower natural
abundance and longer relaxation times of the 13C nucleus.

o Data Processing: Process the raw data by applying a Fourier transform, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference the
chemical shifts to the TMS signal.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

This protocol describes the analysis of a pure liquid sample using a Fourier Transform Infrared
(FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

o Sample Preparation: As 5-Chloro-2-pentanone is a liquid, it can be analyzed directly
("neat"). Ensure the sample is free from water and other impurities.

e Instrument Setup:

o Perform a background scan with a clean, empty sample holder or ATR crystal. This will be
subtracted from the sample spectrum to remove contributions from atmospheric water and
carbon dioxide.

o Data Acquisition:

o Apply a small drop of 5-Chloro-2-pentanone directly onto the center of the ATR crystal or
between two salt plates (e.g., NaCl or KBr).

o If using salt plates, create a thin film of the liquid between the plates and place them in the
instrument's sample holder.

o Acquire the spectrum. Co-adding multiple scans (e.g., 16 or 32) will improve the signal-to-
noise ratio.

o Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber can be analyzed to identify the characteristic absorption bands of the functional
groups.
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Visualizations

The following diagram illustrates the relationship between the spectroscopic techniques and
the structural information they provide for 5-Chloro-2-pentanone.

Spectroscopic Analysis of 5-Chloro-2-pentanone
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Caption: Spectroscopic workflow for 5-Chloro-2-pentanone.

 To cite this document: BenchChem. [Spectroscopic Analysis of 5-Chloro-2-pentanone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045304+#spectroscopic-data-for-5-chloro-2-
pentanone-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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